CI 949
Description
Contextualization of CI-949 in Immunopharmacology Research
CI-949, chemically identified as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt, has been studied for its inhibitory effects on various aspects of human neutrophil activation psu.edu. Neutrophils are crucial immune cells involved in the body's defense mechanisms, and their dysregulation can contribute to inflammatory and allergic responses. The investigation into CI-949's impact on these cells positions it within the broader field of immunopharmacology, which explores the effects of chemical agents on the immune system.
Historical Trajectories of CI-949 Investigations
Early investigations into CI-949, dating back to at least 1990, focused on its capacity as an allergic mediator release inhibitor. A notable study evaluated its influence on human neutrophil functions, revealing its ability to modulate key cellular processes. This research demonstrated that CI-949 could inhibit spontaneous migration and chemotaxis of neutrophils, as well as their phagocytic activity psu.edu. Furthermore, it was found to suppress superoxide (B77818) anion generation and the release of eicosanoids such as leukotriene B4 and thromboxane (B8750289) B2, which are important inflammatory mediators psu.edu. The compound also showed a preferential inhibition of arachidonic acid metabolism and degranulation of primary lysosomal granules, with selectivity for stimuli that promote intracellular calcium mobilization or calcium influx psu.edu.
The following table summarizes key research findings on CI-949's effects on human neutrophil functions:
| Neutrophil Function | Effect of CI-949 (100 µM) | IC50 (µM) for Eicosanoid Release (SOZ) | IC50 (µM) for Eicosanoid Release (FMLP) |
| Spontaneous Migration | 49.1% Inhibition | N/A | N/A |
| Chemotaxis (toward FMLP) | 45.8% Inhibition | N/A | N/A |
| Phagocytosis (of SOZ) | 39.0% Inhibition | N/A | N/A |
| Superoxide Anion Generation (FMLP) | Inhibition | N/A | 33.9 |
| Superoxide Anion Generation (Con A) | Inhibition | N/A | 25.8 |
| Leukotriene B4 Release (SOZ) | Inhibition | 2.0 | 1.7 |
| Thromboxane B2 Release (SOZ) | Inhibition | 3.3 | 2.0 |
| Myeloperoxidase Release | Inhibition | N/A | N/A |
Note: FMLP = f-met-leu-phe; SOZ = serum-opsonized zymosan; Con A = Concanavalin (B7782731) A; N/A = Not Applicable/Not Specified in the provided context. psu.edu
Current Research Gaps and Future Academic Directions for CI-949 Studies
Despite the detailed early investigations into CI-949's immunopharmacological profile, comprehensive information regarding its ongoing research, identified research gaps, or explicit future academic directions in publicly accessible scientific literature is limited. The available historical data primarily highlights its inhibitory actions on neutrophil functions, suggesting a potential role in managing inflammatory or allergic conditions. However, the absence of more recent, widely published studies specifically detailing CI-949's continued development, clinical applications, or comparative efficacy against newer compounds indicates a potential research gap. Future academic directions could involve re-evaluating CI-949's mechanisms of action with modern immunological techniques, exploring its potential in broader immune-mediated diseases beyond allergic responses, and investigating its interaction with other immune cell types or signaling pathways.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
121530-58-3 |
|---|---|
Molecular Formula |
C26H34N10O5 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |
InChI |
InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
OHOCQQJBKBVAFF-VWMHFEHESA-N |
SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |
Synonyms |
5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt CI 949 CI-949 |
Origin of Product |
United States |
Mechanistic Pharmacology of Ci 949 at the Cellular and Molecular Level
Elucidation of Molecular Targets and Ligand Interactions of CI-949
The molecular interactions of CI-949 have been characterized through various in vitro studies, which point towards a mechanism centered on the modulation of intracellular signaling cascades rather than direct receptor agonism or antagonism.
Receptor Binding Studies and Selectivity Profiles
Comprehensive receptor binding assays and detailed selectivity profiles for CI-949 are not extensively available in publicly accessible scientific literature. The primary mechanism of action appears to be indirect, through the inhibition of mediator release, which in turn affects receptor activation.
CI-949 indirectly modulates the activity of several G protein-coupled receptors (GPCRs) by inhibiting the release of their endogenous ligands, namely histamine (B1213489), leukotrienes (LTC4/D4), and thromboxane (B8750289) B2, from inflammatory cells such as human basophils and mast cells. medchemexpress.commedkoo.com
In studies involving human leukocytes challenged with anti-IgE, CI-949 demonstrated a potent and differential inhibition of the release of these mediators. The 50% inhibitory concentrations (IC50) were determined to be 11.4 µM for histamine, 0.5 µM for leukotriene C4/D4, and 0.1 µM for thromboxane B2. researchgate.net In human chopped lung mast cells, CI-949 inhibited the release of all three mediators at approximately equivalent concentrations, with IC50 values of 16.6 µM for histamine, 7.1 µM for leukotriene C4/D4, and 6.2 µM for thromboxane B2. researchgate.net
| Mediator | Cell Type | Stimulus | IC50 (µM) |
|---|---|---|---|
| Histamine | Human Leukocytes | anti-IgE | 11.4 |
| Leukotriene C4/D4 | Human Leukocytes | anti-IgE | 0.5 |
| Thromboxane B2 | Human Leukocytes | anti-IgE | 0.1 |
| Histamine | Human Chopped Lung Mast Cells | anti-IgE | 16.6 |
| Leukotriene C4/D4 | Human Chopped Lung Mast Cells | anti-IgE | 7.1 |
| Thromboxane B2 | Human Chopped Lung Mast Cells | anti-IgE | 6.2 |
Current research does not support the role of CI-949 as an activator of voltage-gated ion channels. In contrast, studies have shown that CI-949 inhibits intracellular calcium mobilization. Specifically, in human neutrophils stimulated with N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP), CI-949 inhibited the rise in intracellular calcium with an IC50 of 8.4 µM. nactem.ac.uk This suggests an inhibitory effect on calcium signaling pathways rather than activation of ion channels.
There is no available scientific literature or data to suggest that CI-949 binds to the extracellular domain of specific receptors, including the erythropoietin receptor.
Enzyme Kinetics and Inhibition Profiles of CI-949
The inhibitory effects of CI-949 extend to key enzymes involved in cellular activation and signaling.
CI-949 has been identified as a potent calmodulin antagonist. nactem.ac.uk This was confirmed by fluorescence spectroscopy. nactem.ac.uk Its antagonism of calmodulin leads to the inhibition of calmodulin-dependent enzymes, such as phosphodiesterase. In studies evaluating its enzymatic inhibition, CI-949 was found to inhibit calmodulin-dependent phosphodiesterase activity with an IC50 of 31.0 µM. nactem.ac.uk This action is believed to be a core component of its mechanism, contributing to the inhibition of calcium- and calmodulin-dependent signal transduction processes. nactem.ac.uk
| Process/Enzyme | Cell Type/System | Stimulus | IC50 (µM) |
|---|---|---|---|
| Intracellular Calcium Mobilization | Human Neutrophils | FMLP | 8.4 |
| Calmodulin-Dependent Phosphodiesterase Activity | Enzymatic Assay | N/A | 31.0 |
Phospholipase C and Protein Kinase C Activity Assessment
Currently, there is a lack of publicly available scientific literature that directly assesses the effect of CI-949 on the enzymatic activity of Phospholipase C (PLC) and Protein Kinase C (PKC). PLC is a crucial enzyme in signal transduction that cleaves phospholipids (B1166683) to generate second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG is a key activator of most PKC isoforms.
While direct studies on CI-949's interaction with PLC and PKC are absent, some research provides indirect insights. Studies have shown that CI-949 does not inhibit lysozyme (B549824) release in response to phorbol (B1677699) 12-myristate 13-acetate (PMA) or L-alpha-1,2 dioctanoylglycerol (DiC8), both of which are direct activators of PKC. This suggests that CI-949's mechanism of action does not involve the direct inhibition of PKC activation by these agents. The compound's inhibitory effects are more pronounced for stimuli that trigger intracellular calcium mobilization, a process often downstream of PLC activation. However, without direct enzymatic assays, it remains unconfirmed whether CI-949 influences PLC activity.
Intracellular Signal Transduction Pathways Regulated by CI-949
Calcium Mobilization and Influx Perturbations by CI-949
CI-949 has demonstrated a selective inhibitory effect on cellular responses that are dependent on the mobilization of intracellular calcium or the influx of extracellular calcium. Research indicates that the compound's inhibitory actions are preferential for stimuli that are known to increase intracellular calcium levels. This suggests that a primary mechanism of action for CI-949 involves the modulation of calcium-dependent signaling pathways. However, the precise molecular targets within the calcium mobilization and influx machinery that are directly affected by CI-949 have not been fully elucidated in the available literature.
Calmodulin-Dependent Signaling Axis Modulation by CI-949
There is no direct evidence in the reviewed scientific literature to suggest that CI-949 directly modulates the calmodulin-dependent signaling axis. Calmodulin is a ubiquitous calcium-binding protein that acts as a key transducer of intracellular calcium signals, activating a host of downstream enzymes and transcription factors. Given that CI-949's inhibitory effects are linked to stimuli that promote increases in intracellular calcium, it is plausible that calmodulin-dependent pathways may be indirectly affected. However, without specific studies investigating the interaction of CI-949 with calmodulin or calmodulin-dependent kinases, any such connection remains speculative.
Phosphoinositide-Dependent Stimulus-Response Coupling Alterations
The direct effects of CI-949 on the phosphoinositide signaling pathway have not been specifically detailed in the available research. The phosphoinositide pathway is intrinsically linked to calcium mobilization through the action of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). As IP3 is the key second messenger responsible for releasing calcium from intracellular stores, the observed selectivity of CI-949 for calcium-dependent processes points towards a potential, though unconfirmed, influence on this pathway. Further investigation is required to determine if CI-949 alters the coupling of stimuli to responses mediated by phosphoinositide-derived second messengers.
Cellular Responses to CI-949: In Vitro Pharmacodynamics
Allergic Mediator Release Inhibition by CI-949
CI-949 has been identified as an inhibitor of allergic mediator release. In vitro studies have shown that CI-949 effectively inhibits the release of various mediators from activated inflammatory cells. For instance, in human neutrophils, CI-949 has been shown to inhibit the release of leukotriene B4 and thromboxane B2. The compound also inhibits the degranulation of primary lysosomal granules, as evidenced by the reduced release of myeloperoxidase in response to several stimuli.
The inhibitory concentrations (IC50) for these effects vary depending on the specific mediator and the stimulus used. The following table summarizes the reported IC50 values for CI-949's inhibition of various mediators in human neutrophils.
| Mediator/Process | Stimulus | IC50 (µM) |
| Leukotriene B4 Release | Serum-opsonized zymosan (SOZ) | 2.0 |
| Thromboxane B2 Release | Serum-opsonized zymosan (SOZ) | 3.3 |
| Leukotriene B4 Release | f-met-leu-phe (FMLP) | 1.7 |
| Thromboxane B2 Release | f-met-leu-phe (FMLP) | 2.0 |
| Myeloperoxidase Release | C5a | 40.3 |
| Myeloperoxidase Release | f-met-leu-phe (FMLP) | 34.4 |
| Myeloperoxidase Release | Serum-opsonized zymosan (SOZ) | 21.4 |
| Myeloperoxidase Release | Concanavalin (B7782731) A (Con A) | 3.9 |
| Myeloperoxidase Release | Calcium ionophore A23187 | 91.2 |
These findings highlight CI-949's capacity to interfere with the release of key pro-inflammatory and allergic mediators, with a notable selectivity for stimuli that are known to induce calcium mobilization.
Histamine Release Modulation from Basophilic Leukocytes
CI-949 has demonstrated potent inhibitory effects on the release of histamine from human basophilic leukocytes. researchgate.net When stimulated with anti-IgE, CI-949 inhibited histamine release with a concentration that inhibits mediator release by 50% (IC50) of 11.4 µmol/L. researchgate.net Further investigation into the inhibitory profile of CI-949 revealed that its potency is dependent on the stimulus used to induce histamine release. Potent inhibition, with IC50 values ranging from 10 to 15 µmol/L, was observed when basophils were challenged with various stimuli including anti-IgE, histamine-releasing factor derived from lymphocytes, N-formyl-L-methionyl-L-leucyl-L-phenylalanine, and concanavalin A. researchgate.net However, CI-949 was found to be less potent against other stimuli such as calcium ionophore A23187, phorbol myristate acetate, and C5a, with IC50 values of 30, 54, and 60 µmol/L, respectively. researchgate.net These findings suggest that the inhibitory action of CI-949 on histamine release is stimulus-specific and may involve interference with particular cell activation-excitation coupling pathways in basophils. researchgate.net
In a broader context, when tested on human chopped lung mast cells, CI-949 inhibited the release of histamine with an IC50 of 16.6 µmol/L, indicating its activity is not limited to basophils. researchgate.net
Leukotriene Synthesis and Release Inhibition
CI-949 exhibits a pronounced inhibitory effect on the synthesis and release of leukotrienes. In human leukocytes challenged with anti-IgE, CI-949 was a more potent inhibitor of leukotriene C4/D4 release than of histamine, with an IC50 value of 0.5 µmol/L. researchgate.net Similarly, in human neutrophils stimulated with serum-opsonized zymosan (SOZ) and f-met-leu-phe (FMLP), CI-949 inhibited the release of leukotriene B4 with IC50 values of 2.0 µM and 1.7 µM, respectively. nih.gov
When tested on human chopped lung mast cells, CI-949 inhibited the release of leukotriene C4/D4 with an IC50 of 7.1 µmol/L. researchgate.net
Thromboxane Synthesis and Release Inhibition
The inhibitory action of CI-949 extends to thromboxane synthesis and release. In human leukocytes stimulated with anti-IgE, CI-949 demonstrated very potent inhibition of thromboxane B2 release, with an IC50 of 0.1 µmol/L. researchgate.net In studies involving human neutrophils, CI-949 inhibited thromboxane B2 release in response to SOZ with an IC50 of 3.3 µM and in response to FMLP with an IC50 of 2.0 µM. nih.gov
In human lung tissue, CI-949 inhibited the release of thromboxane B2 with an IC50 of 6.2 µmol/L. researchgate.net
| Mediator | Cell/Tissue Type | Stimulus | IC50 (µM) |
|---|---|---|---|
| Histamine | Human Basophils | Anti-IgE | 11.4 |
| Histamine | Human Basophils | Various (Anti-IgE, HLR, FMLP, Con A) | 10-15 |
| Histamine | Human Basophils | A23187 | 30 |
| Histamine | Human Basophils | PMA | 54 |
| Histamine | Human Basophils | C5a | 60 |
| Histamine | Human Lung Mast Cells | Anti-IgE | 16.6 |
| Leukotriene C4/D4 | Human Leukocytes | Anti-IgE | 0.5 |
| Leukotriene B4 | Human Neutrophils | SOZ | 2.0 |
| Leukotriene B4 | Human Neutrophils | FMLP | 1.7 |
| Leukotriene C4/D4 | Human Lung Mast Cells | Anti-IgE | 7.1 |
| Thromboxane B2 | Human Leukocytes | Anti-IgE | 0.1 |
| Thromboxane B2 | Human Neutrophils | SOZ | 3.3 |
| Thromboxane B2 | Human Neutrophils | FMLP | 2.0 |
| Thromboxane B2 | Human Lung Mast Cells | Anti-IgE | 6.2 |
Neutrophil Activation and Functional Modulation by CI-949
CI-949 has been evaluated for its effects on various functions of human neutrophils, demonstrating a capacity to modulate key aspects of neutrophil activation. nih.gov
Superoxide (B77818) Anion Generation Inhibition
CI-949 has been shown to inhibit the generation of superoxide anions by neutrophils, a key component of their antimicrobial and inflammatory activity. The inhibitory effect of CI-949 on superoxide anion generation is stimulus-dependent. It inhibited superoxide anion generation stimulated by FMLP and Concanavalin A (Con A) with IC50 values of 33.9 µM and 25.8 µM, respectively. nih.gov In contrast, at a concentration of 100 µM, CI-949 had a more modest inhibitory effect on the response to C5a (36.6% inhibition), SOZ (24.8% inhibition), and A23187 (14.1% inhibition). nih.gov Notably, CI-949 had no effect on superoxide anion generation in response to DiC8 or phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 µM. nih.gov
Lysosomal Enzyme Release Modulation (e.g., Myeloperoxidase, Lysozyme)
CI-949 demonstrates a differential and preferential inhibition of lysosomal enzyme release from neutrophils, with a more pronounced effect on the degranulation of primary lysosomal granules compared to secondary granules. nih.gov
The release of myeloperoxidase, an enzyme contained within primary granules, was inhibited by CI-949 in response to a variety of stimuli. The IC50 values for the inhibition of myeloperoxidase release were 40.3 µM for C5a, 34.4 µM for FMLP, 21.4 µM for SOZ, 3.9 µM for Con A, and 91.2 µM for the calcium ionophore A23187. nih.govresearchgate.net
In contrast, the inhibition of lysozyme release from secondary granules was less pronounced. CI-949 inhibited lysozyme release in response to SOZ and Con A with IC50s of 99.3 µM and 56.1 µM, respectively. nih.govresearchgate.net For other stimuli, such as C5a, FMLP, and A23187, CI-949 at a concentration of 100 µM inhibited lysozyme release by 41.2%, 52.4%, and 10.0%, respectively. nih.govresearchgate.net CI-949 at 100 µM had no inhibitory effect on lysozyme release in response to DiC8 or PMA. nih.gov
Chemotaxis and Migration Alterations
CI-949 has been observed to affect the migratory functions of neutrophils. At a concentration of 100 µM, CI-949 inhibited the spontaneous migration of neutrophils by 49.1%. nih.gov In the context of directed migration, CI-949 at the same concentration inhibited chemotaxis toward f-met-leu-phe (FMLP) by 45.8%. nih.gov
| Neutrophil Function | Stimulus | Effect of CI-949 |
|---|---|---|
| Superoxide Anion Generation | FMLP | IC50 = 33.9 µM |
| Con A | IC50 = 25.8 µM | |
| C5a | 36.6% inhibition at 100 µM | |
| SOZ | 24.8% inhibition at 100 µM | |
| A23187 | 14.1% inhibition at 100 µM | |
| DiC8, PMA | No effect at 100 µM | |
| Myeloperoxidase Release (Primary Granules) | C5a | IC50 = 40.3 µM |
| FMLP | IC50 = 34.4 µM | |
| SOZ | IC50 = 21.4 µM | |
| Con A | IC50 = 3.9 µM | |
| A23187 | IC50 = 91.2 µM | |
| Lysozyme Release (Secondary Granules) | SOZ | IC50 = 99.3 µM |
| Con A | IC50 = 56.1 µM | |
| C5a | 41.2% inhibition at 100 µM | |
| FMLP | 52.4% inhibition at 100 µM | |
| A23187 | 10.0% inhibition at 100 µM | |
| Spontaneous Migration | - | 49.1% inhibition at 100 µM |
| Chemotaxis | FMLP | 45.8% inhibition at 100 µM |
Lymphocyte and Macrophage Functional Studies with CI-949
The immunomodulatory properties of the allergic mediator release inhibitor CI-949 have been investigated through a series of functional studies on key inflammatory cells, including lymphocytes and macrophages. These studies reveal a pattern of differential regulation, where CI-949 exhibits varied potency in modulating specific cellular activation pathways.
Interleukin Release Modulation (e.g., IL-1, IL-2)
CI-949 has demonstrated a capacity to modulate the release of crucial cytokines involved in the inflammatory cascade, specifically interleukin-1 (IL-1) and interleukin-2 (B1167480) (IL-2). However, its inhibitory effect on the release of these interleukins is considered weak.
In studies involving lipopolysaccharide (LPS)-stimulated murine peritoneal exudate cells and human peripheral blood leukocytes, CI-949 inhibited the release of IL-1 with IC50 values of 186.2 µM and 267.9 µM, respectively nih.gov. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Similarly, the compound was found to be a poor inhibitor of IL-2 release. When tested on concanavalin A (Con A)-stimulated rat splenocytes, CI-949 demonstrated only 37% inhibition at a concentration of 100 µM nih.gov.
| Interleukin | Cell Type | Stimulant | Inhibitory Effect (IC50) | Reference |
|---|---|---|---|---|
| IL-1 | Murine Peritoneal Exudate Cells | LPS | 186.2 µM | nih.gov |
| IL-1 | Human Peripheral Blood Leukocytes | LPS | 267.9 µM | nih.gov |
| IL-2 | Rat Splenocytes | Con A | 37% inhibition at 100 µM | nih.gov |
Mitogen and Alloantigen-Induced Lymphocyte Responsiveness
In contrast to its weak effect on interleukin release, CI-949 produced a more pronounced, concentration-related inhibition of lymphocyte responsiveness to mitogens and in mixed lymphocyte reactions (MLR) nih.gov.
The compound inhibited the response of human lymphocytes to the mitogens phytohaemagglutinin (PHA) and concanavalin A (Con A) with IC50 values of 44.7 µM and 21.5 µM, respectively. Furthermore, CI-949 demonstrated potent inhibition in the mixed lymphocyte reaction, an in vitro model of T-cell recognition of alloantigens, with an IC50 of 16.8 µM nih.gov.
| Assay | Cell Type | Stimulant | Inhibitory Effect (IC50) | Reference |
|---|---|---|---|---|
| Mitogen Response | Human Lymphocytes | PHA | 44.7 µM | nih.gov |
| Mitogen Response | Human Lymphocytes | Con A | 21.5 µM | nih.gov |
| Mixed Lymphocyte Reaction (MLR) | Human Lymphocytes | Alloantigen | 16.8 µM | nih.gov |
Macrophage Activation and Oxygen Radical Generation
CI-949's effects extend to the modulation of macrophage and neutrophil activation, particularly concerning oxygen radical generation. The compound was evaluated for its effect on the activation of human macrophages by the phagocytic stimulus serum-opsonized zymosan (SOZ).
Research demonstrated that CI-949 inhibited the SOZ-stimulated respiratory burst, measured as the generation of superoxide anion, in eosinophils with an IC50 of 22.8 µM. While this specific value is for eosinophils, the study encompassed macrophages and neutrophils, indicating a broader inhibitory effect on phagocytic oxygen radical generation. In contrast to its effect on superoxide generation, CI-949 had a minimal impact on lysosomal enzyme release from macrophages, inhibiting the release of N-acetyl-beta-D-glucosaminidase by only 11.7 percent at a concentration of 100 µM.
Differential Cellular Regulation by CI-949 Across Inflammatory Cell Phenotypes
A key characteristic of CI-949's mechanistic pharmacology is its differential regulation of activation across various inflammatory cell types, including eosinophils, macrophages, and neutrophils. This suggests that these distinct cell phenotypes may possess different stimulus-related coupling mechanisms.
CI-949's inhibitory profile varies significantly depending on the cell type and the specific cellular response being measured. For instance, it potently inhibits superoxide anion generation in eosinophils (IC50 of 22.8 µM).
In contrast, its effect on lysosomal enzyme release is highly cell-specific. At a concentration of 100 µM, CI-949 had no inhibitory effect on the release of eosinophil peroxidase from eosinophils and only a minor effect on N-acetyl-beta-D-glucosaminidase release from macrophages (11.7% inhibition). However, it demonstrated significant inhibition of enzyme release from neutrophils, with an IC50 of 21.4 µM for the primary granule enzyme myeloperoxidase and an IC50 of 99.3 µM for the secondary granule enzyme lysozyme.
This differential activity highlights the compound's selective modulation of inflammatory cell functions.
| Cell Type | Function | Stimulant | Inhibitory Effect | Reference |
|---|---|---|---|---|
| Eosinophil | Superoxide Anion Generation | SOZ | IC50 = 22.8 µM | |
| Eosinophil | Eosinophil Peroxidase Release | SOZ | No inhibition at 100 µM | |
| Macrophage | N-acetyl-beta-D-glucosaminidase Release | SOZ | 11.7% inhibition at 100 µM | |
| Neutrophil | Myeloperoxidase Release (Primary Granule) | SOZ | IC50 = 21.4 µM | |
| Neutrophil | Lysozyme Release (Secondary Granule) | SOZ | IC50 = 99.3 µM |
Preclinical Investigation of Ci 949 in Animal Models
Immunomodulatory Effects of CI-949 in Rodent Models
CI-949, initially recognized as an inhibitor of allergic mediator release, was evaluated for its broader impact on immune function in mice. psu.eduoup.comnih.gov The investigations focused on its influence on host resistance to specific bacterial challenges and its effects within a melanoma tumor model. psu.edu
The compound's impact on host defense mechanisms was examined using established bacterial challenge models, which are primarily mediated by distinct components of the immune system. psu.edu
In models challenged with Listeria monocytogenes, CI-949 administration led to an increase in host resistance. psu.eduoup.comnih.gov Specifically, at a high challenge dose of 1 x 10^4 colony-forming units (CFU) per mouse, a statistically significant dose-related increase in survival was observed in CI-949-treated animals (p < 0.05). psu.edu For reference, vehicle-treated mice exhibited survival rates of 75%, 83%, and 33% when challenged with 1.7 x 10^3, 5 x 10^3, and 1 x 10^4 CFU/mouse, respectively. psu.edu CI-949 did not significantly alter survival at lower challenge doses (1.7 x 10^3 and 5 x 10^3 CFU/mouse). psu.edu The no adverse effect level for CI-949 in this model was found to be at least equivalent to 100 mg/kg/day. psu.eduoup.comnih.gov Resistance to L. monocytogenes is predominantly mediated by T-lymphocytes and macrophages. psu.edu
Table 1: Survival Rates in Listeria monocytogenes Challenge Model
| Challenge Dose (CFU/mouse) | Vehicle Control Survival (%) | CI-949 Treated Survival (%) | Statistical Significance (p-value) |
| 1.7 x 10^3 | 75 | No significant change | Not significant |
| 5 x 10^3 | 83 | No significant change | Not significant |
| 1 x 10^4 | 33 | Increased (dose-related) | < 0.05 |
In contrast to the Listeria model, CI-949 demonstrated no discernible effect on host resistance in the Streptococcus pneumoniae challenge model. psu.eduoup.comnih.gov Mice were challenged intraperitoneally with S. pneumoniae at doses of 7.2 x 10^6, 1.4 x 10^7, and 2.8 x 10^7 CFU per mouse. psu.edu Survival rates in CI-949-treated groups were not reduced below those observed in vehicle controls. psu.edu The immune response to Streptococcus pneumoniae typically involves neutrophils, complement, and IgM. psu.edu
Investigations into CI-949's effects extended to its interaction with tumor models, specifically examining its impact on tumor burden and the mechanisms of tumor cell clearance. psu.edu
In the B16F10 melanoma model, CI-949 treatment in female B6C3F1 mice led to an increase in pulmonary tumor burden at a dose of 100 mg/kg/day. psu.eduoup.comnih.gov A dose of at least 50 mg/kg/day was identified as a no-effect level. psu.eduoup.comnih.gov This increase in tumor burden was specifically noted at the maximum tolerated dose of CI-949. psu.eduoup.comnih.gov A statistically significant increase in tumors per lung was observed in the initial challenge with 2 x 10^3 melanoma cells per mouse at 100 mg/kg CI-949. psu.edu While a general trend towards increased tumor burden was evident in CI-949-treated animals, the statistical significance was primarily confirmed for nodules per lung in mice receiving 1 x 10^5 cells per mouse. psu.edu The B16F10 melanoma model is recognized for its reflection of natural killer cell, macrophage, and T-lymphocyte activity. psu.edu
Table 2: Pulmonary Tumor Burden in B16F10 Melanoma Model
| CI-949 Dose (mg/kg/day) | Tumor Burden (Relative to Control) | Statistical Significance | Notes |
| 50 | No effect | Not significant | No effect level |
| 100 | Increased | Significant (at 2x10^3 and 1x10^5 cells/mouse) psu.edu | Observed at maximum tolerated dose psu.eduoup.comnih.gov |
CI-949 functions as an inhibitor of allergic mediator release and exhibits inhibitory activity on human basophils, mast cells, eosinophils, and neutrophils. psu.edu The proposed mechanism for these leukocyte- and response-specific effects of CI-949 involves the inhibition of calcium-dependent signal transduction. psu.edu Furthermore, CI-949 was shown to inhibit superoxide (B77818) anion generation in human eosinophils without affecting the release of lysosomal enzymes. psu.edu
Table 3: Effect of CI-949 on B16F10 Pulmonary Tumor Cell Clearance
| Measurement Parameter | Vehicle Control | CI-949 Treated (100 mg/kg) | Statistical Significance |
| Overall Clearance | Baseline | No significant difference | Not significant |
| Beta Phase Clearance | Baseline | Statistically increased | < 0.05 |
Systemic Immune Function Assessments in CI-949 Administered Animals
Evaluations of CI-949's impact on systemic immune function have primarily utilized male Fischer 344 rats and B6C3F1 mice, examining a spectrum of immunological parameters to determine its effects on both cellular and humoral immunity.
Splenic Lymphocyte Subpopulations (T- and B-cells) Analysis
Studies in male Fischer 344 rats administered CI-949 for 14 consecutive days indicated that the compound did not significantly alter splenic cellularity. Furthermore, analysis of splenic T- and B-lymphocyte subpopulations revealed no discernible changes in their percentages, even at doses up to 100 mg/kg/day. neobioscience.comuniprot.org This suggests that CI-949 does not induce broad shifts in the major lymphocyte populations within the spleen.
Table 1: Effect of CI-949 on Splenic Lymphocyte Subpopulations in Fischer 344 Rats
| Immune Parameter | Observed Effect of CI-949 (up to 100 mg/kg/day) | Reference |
| Splenic Cellularity | No significant alteration | neobioscience.comuniprot.org |
| T-lymphocyte percentages | No significant change | neobioscience.comuniprot.org |
| B-lymphocyte percentages | No significant change | neobioscience.comuniprot.org |
Antibody-Forming Cell Response Investigations
Investigations into the humoral immune response in Fischer 344 rats, specifically the antibody-forming cell (AFC) response to immunization with sheep red blood cells (sRBC), demonstrated a notable effect of CI-949. A dose-related increase in the number of immunoglobulin M (IgM) secreting cells was observed following CI-949 administration. neobioscience.comuniprot.org This finding suggests a potential stimulatory or enhancing effect of CI-949 on specific aspects of the humoral immune response.
Table 2: Effect of CI-949 on Antibody-Forming Cell Response in Fischer 344 Rats
| Immune Parameter | Observed Effect of CI-949 | Reference |
| IgM-secreting antibody-forming cells (post-sRBC immunization) | Dose-related increase | neobioscience.comuniprot.org |
Lymphocyte Proliferation Studies (e.g., Concanavalin (B7782731) A, Pokeweed Mitogen)
To assess the proliferative capacity of lymphocytes, studies were conducted using standard mitogens such as Concanavalin A (Con A) and Pokeweed Mitogen (PWM). The results indicated that CI-949 did not inhibit lymphocyte proliferation induced by either Con A or PWM in rats. neobioscience.comuniprot.org This suggests that CI-949 does not broadly suppress the ability of lymphocytes to proliferate in response to common mitogenic stimuli.
Table 3: Effect of CI-949 on Mitogen-Induced Lymphocyte Proliferation in Rats
| Mitogen Stimulus | Observed Effect of CI-949 | Reference |
| Concanavalin A (Con A) | No inhibition of proliferation | neobioscience.comuniprot.org |
| Pokeweed Mitogen (PWM) | No inhibition of proliferation | neobioscience.comuniprot.org |
Natural Killer Cell Activity Modulation
Table 4: Effect of CI-949 on Natural Killer Cell Activity in Rats
| Immune Parameter | Observed Effect of CI-949 (100 mg/kg/day) | Reference |
| Natural Killer cell cytotoxicity | Some stimulating effect | clinisciences.com |
Reticuloendothelial System Clearance Evaluations
The reticuloendothelial system (RES) plays a critical role in clearing foreign particles and pathogens from the bloodstream. Evaluations in rats showed that CI-949 did not hinder the clearance of sRBC by the RES. neobioscience.comuniprot.org This indicates that CI-949 does not impair the phagocytic function of the RES.
Table 5: Effect of CI-949 on Reticuloendothelial System Clearance in Rats
| Immune Parameter | Observed Effect of CI-949 | Reference |
| Reticuloendothelial System clearance of sRBC | No hindrance | neobioscience.comuniprot.org |
Pharmacodynamics of CI-949 in In Vivo Animal Models
The pharmacodynamic profile of CI-949 in in vivo animal models highlights its primary function as an orally effective inhibitor of allergic mediator release. neobioscience.comuniprot.org Beyond its antiallergy properties, studies in mice also explored its impact on host resistance. CI-949 administration was shown to increase host resistance to the bacterial pathogen Listeria monocytogenes. This suggests broader immunomodulatory effects that extend to host defense mechanisms against certain infections.
Table 6: Key Pharmacodynamic Findings of CI-949 in Animal Models
| Pharmacodynamic Effect | Animal Model | Reference |
| Inhibition of allergic mediator release | In vitro and animal models | neobioscience.comuniprot.org |
| Increased host resistance to Listeria monocytogenes | Mice |
Antigen-Induced Allergic Reaction Inhibition in Guinea-Pigs
Preclinical studies have demonstrated that CI-949 effectively inhibits antigen-induced allergic reactions in guinea pigs, both in vitro and in vivo. In experiments utilizing lung fragments from actively sensitized guinea-pigs challenged with an antigen, CI-949 significantly inhibited the release of key allergic mediators. Specifically, it reduced the release of histamine (B1213489) and the synthesis or release of immunoreactive sulfidopeptide leukotrienes C4-D4 and thromboxane (B8750289) B2. lipidmaps.orgnih.gov
The inhibitory concentrations 50% (IC50) values for these mediators were determined as follows:
Table 1: In Vitro Inhibition of Allergic Mediators by CI-949 in Guinea-Pig Lung Fragments
| Mediator | IC50 (µM) ± Standard Error |
| Histamine | 26.7 ± 2.8 |
| Leukotriene C4-D4 | 2.7 ± 2.4 |
| Thromboxane B2 | 3.0 ± 1.8 |
For comparison, standard antiallergic drugs such as ketotifen (B1218977) and nedocromil (B1678009) either did not inhibit histamine release or did so only at high concentrations. Cromolyn was noted to inhibit the synthesis or release of the two eicosanoids (leukotrienes and thromboxane), but its effect on histamine release differed from CI-949. nih.gov
In vivo investigations further supported these findings. When administered to conscious, aerosol-allergen challenged guinea-pigs, CI-949 provided protection against allergic reactions. A dose of 50 mg/kg administered intraperitoneally (i.p.) protected the animals for at least one hour. Increasing the dose to 100 mg/kg, whether administered i.p. or orally (per os), extended the protective effect to at least two hours. lipidmaps.orgnih.gov The guinea pig has long been utilized as a model for human asthma due to the similar responses of their airways to various contractile and relaxant substances, and its relevance for studying IgE-mediated events in the lung. wikiwand.com
Pharmacokinetic Profiling of CI-949 in Preclinical Species
Absorption and Distribution Studies in Animal Models
Absorption refers to the process by which a substance enters the systemic circulation following administration. In preclinical studies, absorption can occur through various routes, including oral, intravenous, dermal, or inhalation. For orally administered compounds, systemic exposure is influenced by absorption from the gastrointestinal tract and potential first-pass metabolism in the liver. The rate and extent of absorption are typically determined from plasma or blood concentration-time curve data. nih.gov
Distribution describes the reversible transfer of a compound from the bloodstream into the various tissues and organs of the body. Factors influencing distribution include blood flow to tissues, tissue permeability, and the extent of binding to plasma proteins and tissue components. The volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent to which a compound distributes into body tissues relative to plasma. nih.gov Animal models are indispensable for investigating these processes, providing insights into how substances behave within a living organism. cenmed.com
Metabolic Pathways and Biotransformation of CI-949
Biotransformation, often referred to as metabolism, is the process by which chemical substances are altered by enzymatic reactions within the body, primarily to facilitate their elimination. This process typically occurs in two phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose polar functional groups (e.g., -OH, -NH2, -SH, or -COOH) on the compound. These reactions are largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, but also in other tissues. lipidmaps.orguni.luwikipedia.org While Phase I reactions can make a compound more hydrophilic, they may also produce active or even more toxic metabolites. lipidmaps.org
Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous hydrophilic molecules. Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione. These reactions generally result in a significant increase in hydrophilicity, making the compounds more readily excretable. lipidmaps.orguni.luwikipedia.org The understanding of these metabolic pathways is crucial for evaluating the toxicity and efficacy of new drug candidates in preclinical studies. sci-hub.se
Excretion Mechanisms in Preclinical Models
Excretion is the final process by which a compound and its metabolites are eliminated from the body. The primary routes of excretion in preclinical models, as in humans, are renal (via urine) and biliary/fecal (via bile and feces). lipidmaps.org
Synthetic Methodologies and Analytical Characterization for Ci 949 Research
Advanced Synthetic Strategies for CI-949 and its Analogues
The synthesis of complex organic molecules like CI-949 and its structural analogues often employs advanced synthetic strategies to achieve desired molecular architectures and functional groups. These strategies are crucial for exploring chemical space around a lead compound.
Isotope-labeled compounds are indispensable tools in chemical and biological research, particularly for mechanistic studies, metabolic investigations, and quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) novoprolabs.cominnovagen.com. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into specific positions of a molecule novoprolabs.cominnovagen.comsail-technologies.co.jp. This labeling allows researchers to track the compound's fate in complex systems or to use it as an internal standard for precise quantification novoprolabs.com. While general methodologies for synthesizing stable isotope-labeled compounds exist, including the use of labeled amino acids for peptides or custom synthesis services novoprolabs.cominnovagen.comsail-technologies.co.jp, specific documented isotope-labeled synthesis routes for CI-949 are not extensively detailed in publicly available literature.
The creation of structural derivatives of a lead compound, such as CI-949, is fundamental to Structure-Activity Relationship (SAR) studies and lead optimization in chemical discovery oncodesign-services.commdpi.com. Various chemical synthesis techniques are employed to introduce modifications to the core structure, including functional group interconversions, coupling reactions, and ring system alterations mdpi.comacs.orgnih.govcanada.ca. For instance, copper(I)-catalyzed cycloaddition reactions are an efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which can serve as scaffolds for new derivatives acs.org. Similarly, the synthesis of hydrazide derivatives has been explored using both thermal and grinding techniques to achieve high yields mdpi.com. These techniques enable the systematic exploration of how different substituents or structural changes impact the compound's properties and activities. However, specific chemical synthesis techniques for the structural derivatives of CI-949 are not detailed in the provided information.
Spectroscopic and Chromatographic Methods for CI-949 Characterization
Accurate characterization of CI-949 and its derivatives is paramount to confirm their identity, purity, and structural integrity. A suite of spectroscopic and chromatographic methods is routinely employed for this purpose. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation and quantification, often coupled with detectors like Mass Spectrometry (MS) fiveable.mepnu.ac.iramazon.com. MS provides high sensitivity and specificity for identifying and quantifying compounds, yielding information on molecular mass and fragmentation patterns fiveable.me. For CI-949, predicted collision cross-section values for various adducts (e.g., [M+H]+, [M+Na]+) have been reported, which are derived from mass spectrometry data and can aid in its identification uni.lu. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is critical for detailed structural elucidation, providing insights into the connectivity and spatial arrangement of atoms within the molecule canada.cafiveable.me. While these general methods are standard for characterizing organic compounds, specific detailed spectroscopic (e.g., full NMR spectra, IR data) or chromatographic profiles for CI-949 are not provided in the available search results.
Fluorescence spectroscopy is a highly sensitive and specific analytical technique widely applied in various fields, including chemistry and biological research core.ac.ukazom.com. It operates on the principle that certain molecules, known as fluorophores, absorb light at specific wavelengths (excitation) and then re-emit light at longer wavelengths (emission) azom.com. This technique is valuable for characterizing molecular environments, studying molecular interactions, and performing quantitative and qualitative analysis core.ac.ukazom.comjasco-global.com. If CI-949 or its analogues possess inherent fluorescent properties, fluorescence spectroscopy could be applied to study its concentration, purity, interactions with biological targets, or changes in its local environment. For instance, it can be used to measure fluorescence intensity, emission energy, and fluorescence lifetime, all of which can be influenced by factors such as pH, polarity, and binding events azom.com. While the specific application of fluorescence spectroscopy to CI-949 is not explicitly described, its potential utility would depend on the compound's intrinsic fluorescent characteristics or the ability to introduce a fluorescent tag.
Structure-Activity Relationship (SAR) Studies of CI-949 Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of chemical discovery, investigating how modifications to a molecule's chemical structure influence its biological activity oncodesign-services.commdpi.commdpi.com. For CI-949, which is known as an allergic mediator release inhibitor, SAR studies would be crucial to understand the structural features responsible for its inhibitory effects medchemexpress.com. CI-949 has been shown to inhibit the release of histamine (B1213489), leukotriene C4/D4 (LTC4/LTD4), and thromboxane (B8750289) B2 (TXB2) with reported IC50 values medchemexpress.com.
Table 1: Inhibitory Activity of CI-949 on Allergic Mediators
| Mediator Inhibited | IC50 (µM) |
| Histamine | 11.4 medchemexpress.com |
| Leukotriene C4/D4 | 0.5 medchemexpress.com |
| Thromboxane B2 | 0.1 medchemexpress.com |
Note: IC50 values represent the half-maximal inhibitory concentration.
SAR studies typically involve the systematic synthesis and biological testing of a series of structurally related compounds oncodesign-services.commdpi.com. By analyzing the measured biological activity of each analogue, researchers can identify specific functional groups or structural motifs that are associated with increased or decreased activity oncodesign-services.com. This iterative process guides the design of new compounds with improved properties. For example, in studies of other chalcone (B49325) derivatives, varying aromatic substituents showed different cytotoxicity levels, indicating specific patterns that enhance activity mdpi.com. While CI-949's inhibitory activities are documented, detailed SAR findings for its specific analogues are not provided in the available search results.
Computational and Theoretical Modeling Approaches in CI-949 Discovery
Computational and theoretical modeling approaches have become integral to modern chemical discovery, offering cost- and time-effective methods to predict molecular properties and interactions, thereby guiding experimental design nih.govresearchgate.nethokudai.ac.jp. These in silico methods can provide insights into a compound's potential activity and selectivity without extensive experimental synthesis and testing oncodesign-services.com.
Key computational methodologies include:
Molecular Docking: Used to predict the binding mode and affinity of a ligand (like CI-949) to a target macromolecule, providing insights into molecular interaction mechanisms mdpi.commdpi.comopenmedicinalchemistryjournal.comnih.gov.
Virtual Screening (VS): Enables the rapid computational testing of large chemical libraries to identify potential lead compounds, either based on the target's 3D structure (structure-based VS) or on known active compounds (ligand-based VS) nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models correlating a molecule's structural properties with its biological activity, allowing for the prediction of activity for new compounds nih.govresearchgate.netnih.gov.
Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of molecules and their interactions over time nih.govopenmedicinalchemistryjournal.com.
Density Functional Theory (DFT) Calculations: Used to confirm molecular docking outcomes and experimental findings by calculating chemical reactivity descriptors such as softness, global hardness, electronegativity, and electrophilicity from frontier molecular orbitals acs.org.
These computational tools can accelerate the discovery process by identifying promising candidates for synthesis and optimizing their structures for improved activity and selectivity oncodesign-services.comnih.govresearchgate.net. While these methods are broadly applicable to the discovery and optimization of chemical compounds, specific computational modeling studies focused on CI-949 are not detailed in the provided information.
Drug Discovery and Development Strategies for Ci 949
Translational Research Frameworks and Preclinical Pipelines for CI-949
Development of In Vitro and In Vivo Models for CI-949 Evaluation
The evaluation of CI-949's efficacy and effects involved a range of sophisticated in vitro and in vivo models, providing detailed insights into its pharmacological profile and interactions with various biological systems.
Data Tables
Table 1: In Vitro Inhibition of Allergic Mediator Release by CI-949
| Mediator Inhibited | Cell Type / Model | Stimulus | IC50 (µM) | Reference |
| Histamine (B1213489) | Human basophilic leukocytes | Anti-IgE | 11.4 | medchemexpress.com |
| LTC4/LTD4 | Human basophilic leukocytes | Anti-IgE | 0.5 | medchemexpress.com |
| TXB2 | Human basophilic leukocytes | Anti-IgE | 0.1 | medchemexpress.com |
| Histamine | Human basophilic leukocytes | FMLP | 6.3 | medchemexpress.com |
| Leukotriene | Human basophilic leukocytes | FMLP | 2 | medchemexpress.com |
| Thromboxane (B8750289) | Human basophilic leukocytes | FMLP | 0.1 | medchemexpress.com |
| Histamine | Antigen-challenged guinea-pig lung fragments | Antigen | 26.7 ± 2.8 | nih.gov |
| Leukotriene | Antigen-challenged guinea-pig lung fragments | Antigen | 2.7 ± 2.4 | nih.gov |
| Thromboxane | Antigen-challenged guinea-pig lung fragments | Antigen | 3.0 ± 1.8 | nih.gov |
Table 2: In Vitro Effects of CI-949 on Immune Cell Responses
| Immune Response / Cytokine | Cell Type / Model | IC50 (µM) / Inhibition at 100 µM | Reference |
| IL-1 Release | LPS-stimulated murine peritoneal exudate cells | 186.2 | nih.gov |
| IL-1 Release | LPS-stimulated human peripheral blood leukocytes | 267.9 | nih.gov |
| IL-2 Release | Con A-stimulated rat splenocytes | 37% inhibition at 100 µM | nih.gov |
| Lymphocyte Response | PHA-stimulated human lymphocytes | 44.7 | nih.gov |
| Lymphocyte Response | Con A-stimulated human lymphocytes | 21.5 | nih.gov |
| Mixed Lymphocyte Reaction | Human mixed lymphocyte reaction (MLR) | 16.8 | nih.gov |
| Superoxide (B77818) Anion Generation | Human eosinophils | Inhibited | psu.edu |
Detailed Research Findings
In Vitro Models: Studies utilizing in vitro models demonstrated CI-949's potent inhibitory effects on the release of key allergic mediators. In human basophilic leukocytes, CI-949 dose-dependently inhibited the release of histamine, LTC4/LTD4, and TXB2 when challenged with anti-IgE, with IC50 values of 11.4 µM, 0.5 µM, and 0.1 µM, respectively medchemexpress.com. Similar inhibitory activity was observed with FMLP challenge, yielding IC50s of 6.3 µM for histamine, 2 µM for leukotriene, and 0.1 µM for thromboxane medchemexpress.com. Furthermore, CI-949 effectively inhibited the release of histamine and the synthesis/release of immunoreactive sulfidopeptide leukotrienes C4-D4 and thromboxane B2 from antigen-challenged lung fragments of actively sensitized guinea-pigs, with IC50s of 26.7 ± 2.8 µM, 2.7 ± 2.4 µM, and 3.0 ± 1.8 µM, respectively nih.gov.
Beyond mediator release, CI-949's effects on broader immune functions were also assessed in vitro. It was found to be a weak inhibitor of IL-1 release from LPS-stimulated murine peritoneal exudate cells (IC50 = 186.2 µM) and human peripheral blood leukocytes (IC50 = 267.9 µM) nih.gov. Inhibition of IL-2 release from Con A-stimulated rat splenocytes was also observed, though to a lesser extent (37% inhibition at 100 µM) nih.gov. More pronounced effects were seen in human lymphocyte responses, where CI-949 produced concentration-related inhibition of PHA and Con A-stimulated proliferation (IC50s of 44.7 µM and 21.5 µM, respectively) and in the mixed lymphocyte reaction (IC50 = 16.8 µM) nih.gov. In human eosinophils, CI-949 inhibited superoxide anion generation without affecting lysosomal enzyme release psu.edu.
In Vivo Models: In vivo evaluations of CI-949 were conducted in various animal models to assess its antiallergic efficacy and potential immunotoxicological implications. In antigen-challenged guinea-pigs, CI-949 demonstrated protective effects against aerosol-allergen-induced collapse. A dose of 50 mg/kg intraperitoneally (i.p.) provided protection for at least 1 hour, while 100 mg/kg i.p. or orally protected for at least 2 hours medchemexpress.comnih.gov.
Studies in B6C3F1 mice evaluated CI-949's effects on host resistance to pathogens and tumor cells. In a Listeria monocytogenes challenge model, CI-949 administration increased host resistance, with a no adverse effect level observed at doses up to 100 mg/kg/day psu.eduresearchgate.net. However, no effect was seen in the Streptococcus pneumoniae model psu.eduresearchgate.net. In the B16F10 melanoma model, CI-949 treatment at 100 mg/kg/day resulted in a statistically significant increase in pulmonary tumor burden, with no increase at 25 and 50 mg/kg/day psu.eduresearchgate.net. This effect at the maximum tolerated dose correlated with decreased clearance of B16F10 cells psu.eduresearchgate.net.
Further in vivo assessments in male Fischer 344 rats involved administering CI-949 at doses of 25, 50, and 100 mg/kg/day for 14 consecutive days. At the highest dose (100 mg/kg/day), CI-949 led to decreased body weight gain and was lethal to a subset of rats nih.gov. Despite this overt toxicity, the compound did not significantly alter splenic cellularity or the percentages of T- and B-lymphocyte subpopulations. Furthermore, it did not inhibit lymphocyte proliferation or hinder the clearance of sheep red blood cells (sRBC) by the reticuloendothelial system. Interestingly, an increased dose-related antibody-forming cell response, specifically in immunoglobulin M secreting cells, was observed after immunization nih.gov.
These comprehensive in vitro and in vivo studies provided a robust foundation for understanding the pharmacological actions and safety profile of CI-949 in the context of allergic and inflammatory conditions.
Q & A
Q. Advanced Contradiction Analysis
- Stimulus-Specific Meta-Analysis : Pool data from multiple studies (e.g., using Review Manager or Stata) to calculate weighted IC₅₀ ranges and identify outliers.
- Pathway Enrichment Analysis : Map CI-949’s inhibitory efficacy to signaling nodes (e.g., phospholipase C, protein kinase C) using pathway-specific agonists/antagonists .
What methodologies are optimal for validating CI-949’s inhibitory effects across heterogeneous neutrophil populations?
Q. Basic Methodological Framework
Q. Advanced Protocol Optimization
- Single-Cell Sequencing : Resolve neutrophil subpopulations (e.g., pro-inflammatory vs. immunosuppressive) and assess CI-949’s subset-specific efficacy.
- Microfluidic Chemotaxis Models : Simulate in vivo migration dynamics under shear stress to improve translational relevance .
How should researchers design studies to compare CI-949 with other neutrophil inhibitors (e.g., corticosteroids)?
Q. Basic Comparative Design
Q. Advanced Mechanistic Differentiation
- Transcriptomic Profiling : Compare gene expression changes (RNA-seq) induced by CI-949 vs. other inhibitors to pinpoint unique pathway modulation.
- Calcium Imaging : Quantify real-time calcium flux differences using fluorescent dyes (e.g., Fluo-4) .
What statistical approaches address variability in CI-949’s efficacy across demographic subgroups (e.g., age, comorbidities)?
Q. Basic Statistical Practices
Q. Advanced Meta-Regression
- Covariate Adjustment : Use meta-regression (e.g., in Stata) to explore heterogeneity in pooled studies (e.g., 949 patients in ).
- Machine Learning : Train classifiers to predict CI-949 responsiveness based on demographic/clinical features .
How can researchers ensure reproducibility when replicating CI-949’s in vitro findings in animal models?
Q. Basic Translational Design
Q. Advanced Validation Strategies
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link CI-949 exposure (AUC, Cmax) to neutrophil inhibition efficacy in real time.
- Genetic Knockout Models : Test CI-949 in mice lacking specific signaling components (e.g., PLCγ2) to confirm mechanism .
What are the ethical and methodological considerations for clinical trials involving CI-949?
Q. Basic Regulatory Compliance
- Informed Consent : Disclose potential risks (e.g., immunosuppression) in trial protocols.
- Data Transparency : Share de-identified datasets via repositories (e.g., ESSD) per FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
